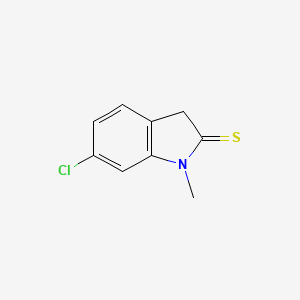

6-chloro-1-methyl-2,3-dihydro-1H-indole-2-thione

Description

6-Chloro-1-methyl-2,3-dihydro-1H-indole-2-thione is a sulfur-containing indole derivative characterized by a thione group (C=S) at position 2 of the indole ring, a methyl substituent at position 1, and a chlorine atom at position 4. For example, chloro groups typically enhance lipophilicity and metabolic stability, while methyl groups can sterically hinder reactive sites .

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1-methyl-3H-indole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNS/c1-11-8-5-7(10)3-2-6(8)4-9(11)12/h2-3,5H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEXOQFIGJMQONR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=S)CC2=C1C=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1-methyl-2,3-dihydro-1H-indole-2-thione typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloroindole and methyl iodide.

Methylation: The 6-chloroindole undergoes methylation using methyl iodide in the presence of a base such as potassium carbonate to yield 6-chloro-1-methylindole.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-1-methyl-2,3-dihydro-1H-indole-2-thione can undergo various chemical reactions, including:

Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding indole derivative.

Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under appropriate conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding indole derivatives.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that indole derivatives, including 6-chloro-1-methyl-2,3-dihydro-1H-indole-2-thione, exhibit significant antimicrobial properties. Studies have shown that related compounds demonstrate efficacy against a range of pathogens, including bacteria and fungi. For instance, derivatives of 1,3-dihydro-2H-indol-2-ones have been tested for their in vitro anti-tubercular activity against Mycobacterium tuberculosis and antibacterial activity against various human pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans .

Antiviral and Anticancer Potential

Indole derivatives are also being investigated for their antiviral and anticancer properties. The structural features of these compounds allow them to interact with biological targets involved in viral replication and cancer cell proliferation. Preliminary studies suggest that modifications in the indole structure can enhance activity against specific cancer cell lines, making them potential candidates for drug development .

Synthesis of Indole Derivatives

The synthesis of this compound can be achieved through various chemical reactions. A common approach involves the use of multi-component reactions (MCRs) that facilitate the formation of complex structures in a single step. For example, one-pot Biginelli-type reactions have been utilized to synthesize related indole derivatives efficiently . These methods not only improve yield but also reduce the number of steps required for synthesis.

Characterization Techniques

Characterization of synthesized compounds typically involves techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry. These techniques confirm the structural integrity and purity of the synthesized compounds, which is crucial for subsequent biological testing .

Case Study 1: Antimicrobial Screening

A study conducted on a series of indole derivatives, including this compound, demonstrated promising antimicrobial activity. The compounds were screened against multiple bacterial strains and exhibited varying degrees of effectiveness. This highlights the potential application of these compounds in developing new antimicrobial agents .

Case Study 2: Cancer Cell Line Testing

In another study focusing on anticancer properties, several indole derivatives were tested against different cancer cell lines. Results indicated that modifications to the indole structure significantly impacted cytotoxicity and selectivity towards cancer cells compared to normal cells. This suggests that this compound could be further explored as a lead compound in anticancer drug development .

Mechanism of Action

The mechanism of action of 6-chloro-1-methyl-2,3-dihydro-1H-indole-2-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Receptors: Interacting with specific receptors in the body to modulate their activity.

Inhibiting Enzymes: Inhibiting the activity of certain enzymes involved in disease processes.

Modulating Signaling Pathways: Affecting various signaling pathways to produce therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

- Electronic Effects: The thione group in the target compound introduces strong electron-withdrawing character, distinct from ketones (e.g., 6-chloro-5-methyl-1H-indole-2,3-dione) or thiophene moieties (e.g., 2-(thiophen-2-yl)-1H-indole). This alters reactivity in nucleophilic substitution or redox reactions .

- Steric and Solubility Trends: The 1-methyl group in the target compound likely reduces solubility in polar solvents compared to unmethylated analogs (e.g., 6-chloro-1H-indole derivatives) .

Spectral Data Comparison

Table 2: NMR Chemical Shifts (δ, ppm) for Select Protons

Insights:

Table 3: Bioactivity Profiles of Related Compounds

The thione group may facilitate metal chelation, enhancing interactions with catalytic cysteine residues in enzymes .

Biological Activity

6-Chloro-1-methyl-2,3-dihydro-1H-indole-2-thione is an indole derivative that has garnered attention for its diverse biological activities. This compound has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. The following sections provide a comprehensive overview of its biological activity, including antiviral, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The compound features a unique combination of functional groups: a chlorine atom, a methyl group, and a thione group attached to the indole ring. This structural arrangement contributes to its distinct chemical and biological properties, making it a valuable target for research.

Antiviral Activity

Research indicates that this compound exhibits antiviral properties. It has been shown to inhibit viral replication through various mechanisms, including the modulation of viral enzymes and interference with viral entry into host cells. Specific studies have demonstrated its effectiveness against certain strains of viruses, although precise viral targets remain to be fully elucidated .

Anticancer Activity

The compound has been evaluated for its anticancer potential in several studies. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, including breast (MCF7) and colon (HT29) cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest. For instance, one study reported an IC50 value of approximately 21 µM against Src PTK in breast cancer cells .

Table 1: Summary of Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 21 | Apoptosis induction |

| HT29 | Varies | Cell cycle arrest |

Antimicrobial Activity

This compound has also demonstrated significant antimicrobial activity against various bacterial and fungal strains. Studies have reported minimum inhibitory concentration (MIC) values indicating potent activity against pathogens such as Staphylococcus aureus and Candida albicans. For example, one study noted an MIC value as low as 2 µg/mL against Candida tropicalis, showcasing its potential as an antifungal agent .

Table 2: Antimicrobial Activity Overview

| Microbial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Candida albicans | 2 | Potent |

| Staphylococcus aureus | Varies | Moderate to high |

| Escherichia coli | Varies | Moderate |

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : The compound may interact with specific receptors in cells, modulating their activity and influencing cellular responses.

- Enzyme Inhibition : It has the potential to inhibit key enzymes involved in disease processes, particularly in cancer and viral infections.

- Signaling Pathway Modulation : By affecting various signaling pathways, the compound can induce therapeutic effects across multiple biological systems .

Case Studies

Several case studies highlight the efficacy of this compound in preclinical settings:

- Breast Cancer Model : In a model using MCF7 cells, treatment with the compound resulted in significant tumor growth inhibition compared to control groups. The study emphasized the role of apoptosis in mediating these effects.

- Antimicrobial Efficacy : A series of experiments demonstrated that formulations containing this compound effectively reduced bacterial counts in infected wounds in animal models.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-chloro-1-methyl-2,3-dihydro-1H-indole-2-thione, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves cyclization of substituted indole precursors with sulfurizing agents. For example, describes a synthesis protocol using PEG-400/DMF as a solvent system with CuI catalysis, yielding 42% after purification via column chromatography (70:30 EtOAc/hexane) . Optimization of solvent polarity and catalyst loading (e.g., CuI vs. other transition metals) can improve yields. Reaction monitoring via TLC and spectroscopic validation (e.g., NMR, NMR) is critical for purity assessment.

Q. How is the crystal structure of this compound determined, and what software is widely used for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. highlights the use of SHELXL (part of the SHELX suite) for refining structures of related indole derivatives . Key steps include data collection at low temperatures (e.g., 100 K), integration of diffraction patterns, and iterative refinement using SHELXL’s least-squares algorithms. Hydrogen bonding and π-π stacking interactions should be analyzed to confirm molecular packing .

Q. What spectroscopic techniques are essential for characterizing this compound’s purity and functional groups?

- Methodological Answer :

- NMR : NMR (e.g., δ 2.5–3.0 ppm for methyl groups; δ 6.5–7.5 ppm for aromatic protons) and NMR (e.g., thione C=S peak at ~200 ppm) .

- Mass Spectrometry : High-resolution MS (e.g., FAB-HRMS) to confirm molecular ion peaks and isotopic patterns .

- IR : Stretching vibrations for C=S (~1200 cm) and C-Cl (~550 cm) .

Advanced Research Questions

Q. How can contradictions in reported spectroscopic data for this compound be resolved?

- Methodological Answer : Discrepancies in NMR shifts may arise from solvent effects (e.g., DMSO vs. CDCl) or tautomeric equilibria. To resolve this:

- Perform variable-temperature NMR to detect dynamic processes.

- Compare data with computational predictions (e.g., DFT calculations using Gaussian or ORCA) .

- Cross-validate with X-ray crystallography to confirm the dominant tautomer .

Q. What computational methods are effective in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-311++G(d,p) to model transition states and activation energies for reactions at the thione sulfur or chloro-substituted positions.

- Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic hotspots (e.g., sulfur atom) for nucleophilic attack .

- Docking Studies : If targeting biological applications, use AutoDock Vina to simulate interactions with enzymes (e.g., cytochrome P450) .

Q. How does the compound’s structural flexibility impact its biological activity, and what experimental assays validate this?

- Methodological Answer :

- Conformational Analysis : Rotate the dihydroindole ring using molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to identify bioactive conformers .

- Enzyme Inhibition Assays : Test against targets like cyclooxygenase-2 (COX-2) or kinases, comparing IC values across analogs (e.g., 5-fluoro or 6-bromo derivatives from ) .

- SAR Studies : Modify the methyl or chloro substituents and correlate changes with activity using regression models .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic route?

- Analysis : reports 42% yield for a CuI-catalyzed reaction, while other protocols may achieve higher yields (e.g., 60–70%) due to:

- Purification Methods : Gradient elution in column chromatography vs. recrystallization.

- Catalyst Purity : Trace moisture in CuI can deactivate the catalyst.

- Reaction Scale : Milligram-scale reactions often have lower yields than gram-scale .

Q. How to address discrepancies in the crystal structure’s unit cell parameters across studies?

- Analysis : Variations in unit cell dimensions (e.g., ±0.05 Å) may stem from:

- Temperature : Data collected at 100 K vs. room temperature.

- Crystallization Solvent : Polar solvents (e.g., MeOH) vs. non-polar (hexane).

- Refinement Software : SHELXL vs. OLEX2 may apply different constraints .

Safety and Best Practices

Q. What safety protocols are critical when handling this compound?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.